1,3-Dipropyl-1,3-diazepan-2-one
Description
Properties
CAS No. |
89913-90-6 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1,3-dipropyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C11H22N2O/c1-3-7-12-9-5-6-10-13(8-4-2)11(12)14/h3-10H2,1-2H3 |
InChI Key |
DOXOZWYPIBQNAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCN(C1=O)CCC |
Origin of Product |
United States |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1,3 Dipropyl 1,3 Diazepan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For 1,3-Dipropyl-1,3-diazepan-2-one, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments.
Proton (¹H) NMR Spectroscopic Analysis of Molecular Conformation in Solution State
A ¹H NMR spectrum of 1,3-Dipropyl-1,3-diazepan-2-one would be expected to show distinct signals for the protons of the two propyl groups and the diazepan ring. The chemical shifts (δ) and coupling constants (J) of the methylene (B1212753) (CH₂) and methyl (CH₃) protons in the propyl chains would confirm their presence. The protons on the seven-membered diazepan ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. Analysis of these coupling constants and potential through-space interactions observed in a Nuclear Overhauser Effect (NOE) experiment would provide valuable information about the preferred conformation of the seven-membered ring in solution.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignments
To definitively assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule, a suite of 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the proton sequence within the propyl groups and along the diazepan ring backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Exact Mass Determination
HR-ESIMS is a powerful technique for determining the precise molecular formula of a compound. For 1,3-Dipropyl-1,3-diazepan-2-one (C₁₁H₂₂N₂O), high-resolution mass measurement of the protonated molecule [M+H]⁺ would provide an exact mass that can be used to confirm the elemental composition with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pattern Analysis for Structural Confirmation and Derivatization Studies
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of product ions. The fragmentation of 1,3-Dipropyl-1,3-diazepan-2-one would likely involve the loss of the propyl groups and cleavages within the diazepan ring. Analysis of these fragmentation pathways would provide strong evidence for the proposed structure. For example, the loss of a propyl radical (C₃H₇) or propene (C₃H₆) would be expected. This technique is also invaluable for identifying the structure of any derivatives of the parent compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and vibrational modes within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Insights
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in 1,3-Dipropyl-1,3-diazepan-2-one. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of bonds within the molecule can be determined. For instance, the FT-IR spectrum of diazepam, a related benzodiazepine, has been recorded in the 4000-400 cm⁻¹ region to identify its fundamental vibrational modes. researchgate.net
The key functional groups in 1,3-Dipropyl-1,3-diazepan-2-one and their expected FT-IR absorption regions are:
C=O Stretching: The carbonyl group of the cyclic urea (B33335) is expected to show a strong absorption band, typically in the region of 1680-1630 cm⁻¹. This peak is often sharp and intense due to the significant change in dipole moment during the stretching vibration.
C-N Stretching: The stretching vibrations of the C-N bonds within the diazepan ring would likely appear in the 1350-1250 cm⁻¹ range.
C-H Stretching: The propyl groups will exhibit characteristic C-H stretching vibrations. The asymmetric and symmetric stretches of the CH₃ and CH₂ groups are anticipated in the 2960-2850 cm⁻¹ region.
C-H Bending: The bending vibrations (scissoring, wagging, and twisting) of the CH₂ and CH₃ groups would be observed in the 1470-1365 cm⁻¹ range.
Conformational insights can also be gleaned from the FT-IR spectrum. The precise position and shape of the C=O stretching band can be sensitive to the conformation of the seven-membered diazepan ring. Ring strain and the orientation of the propyl substituents can influence the electronic environment of the carbonyl group, leading to shifts in its characteristic absorption frequency.
Table 1: Expected FT-IR Vibrational Frequencies for 1,3-Dipropyl-1,3-diazepan-2-one
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1680 - 1630 |
| Amine (C-N) | Stretching | 1350 - 1250 |
| Alkyl (C-H) | Stretching | 2960 - 2850 |
| Alkyl (C-H) | Bending | 1470 - 1365 |
Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting
Raman spectroscopy serves as a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes that may be weak or inactive in the IR spectrum. For 1,3-Dipropyl-1,3-diazepan-2-one, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the vibrations of the carbon backbone of the propyl groups, which often give rise to strong Raman signals.
The combination of FT-IR and Raman spectra provides a more complete vibrational profile of the molecule. For instance, while the C=O stretch is strong in the IR, it is also typically observable in the Raman spectrum. The symmetric vibrations of the diazepan ring would be more prominent in the Raman spectrum, offering a detailed structural fingerprint of the molecule.
X-ray Diffraction (XRD) Studies
X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Geometry and Conformation
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise solid-state geometry and conformation of 1,3-Dipropyl-1,3-diazepan-2-one. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision.
For 1,3-Dipropyl-1,3-diazepan-2-one, SC-XRD would reveal:
The exact conformation of the seven-membered diazepan ring (e.g., boat, chair, or twist-boat).
The precise bond lengths and angles of all atoms in the molecule.
The orientation of the two propyl groups relative to the diazepan ring.
The arrangement of the molecules in the crystal lattice, known as the crystal packing.
In a study of a related compound, the piperidine (B6355638) ring was found to adopt a chair conformation, and the dihedral angles between the mean plane of the piperidine ring and the phenyl rings were 89.78 (7) and 48.30 (8)°. dntb.gov.ua Similarly, SC-XRD would provide such detailed conformational data for 1,3-Dipropyl-1,3-diazepan-2-one.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis and 2D-Fingerprint Plots)
The way molecules pack in a crystal is governed by intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions from crystal structure data obtained by XRD. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which color-codes intermolecular contacts based on their length relative to the van der Waals radii. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions. mdpi.com
For 1,3-Dipropyl-1,3-diazepan-2-one, while classical hydrogen bonding is absent, weak C-H···O interactions between the propyl and diazepan ring hydrogens and the carbonyl oxygen of neighboring molecules are expected to play a significant role in the crystal packing.
The 2D-fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. It is a plot of the distance to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) can be calculated, offering a detailed understanding of the forces holding the crystal lattice together. In many organic crystals, H···H, H···C/C···H, and H···O/O···H interactions are the most significant contributors to the crystal packing. nih.govnih.gov
Advanced Electron Microscopy and Spectroscopy
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology and Microstructure
In materials science, TEM and SEM are powerful tools for visualizing the morphology and microstructure of a substance. For a crystalline organic compound like 1,3-Dipropyl-1,3-diazepan-2-one, SEM would typically be employed to study the surface topography, shape, and size of its crystals. The resulting micrographs could reveal details about crystal habits, such as whether they are prismatic, acicular, or tabular, and provide information on the size distribution of the crystalline particles.
TEM, on the other hand, offers higher resolution and would be suitable for examining the internal structure of the crystals, should there be any nanoscale features of interest, such as defects or dislocations within the crystal lattice. However, the application of TEM to small organic molecules is less common unless specific nanoscale self-assembly or formulation aspects are under investigation.
Table 1: Hypothetical Morphological Analysis of 1,3-Dipropyl-1,3-diazepan-2-one via Electron Microscopy
| Technique | Hypothetical Observation | Information Gleaned |
| SEM | Well-defined, faceted crystals | Crystal habit, size, and surface features |
| TEM | Uniform internal structure | Crystalline integrity, absence of nanoscale inclusions |
This table is illustrative and not based on experimental data.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For 1,3-Dipropyl-1,3-diazepan-2-one (C₁₁H₂₂N₂O), an XPS analysis would be expected to detect the constituent elements: carbon (C), nitrogen (N), and oxygen (O).
High-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about the chemical bonding environments. For instance, the C 1s spectrum could be deconvoluted to distinguish between the carbons in the propyl chains, the methylene groups of the diazepane ring, and the carbonyl carbon. Similarly, the N 1s spectrum would characterize the chemical state of the two nitrogen atoms within the urea moiety, and the O 1s spectrum would correspond to the carbonyl oxygen.
Table 2: Predicted XPS Data for 1,3-Dipropyl-1,3-diazepan-2-one
| Element | Predicted Binding Energy (eV) | Inferred Chemical State |
| C 1s | ~285.0 | C-C, C-H (propyl, diazepane) |
| ~286.5 | C-N (diazepane) | |
| ~288.0 | C=O (carbonyl) | |
| N 1s | ~400.0 | N-(C)₂C=O (amide-like) |
| O 1s | ~531.5 | C=O (carbonyl) |
This table presents predicted binding energies based on typical values for similar functional groups and is not derived from experimental measurements on the target compound.
X-ray Absorption Fine Structure Spectroscopy (XAFS: EXAFS, XANES) for Local Atomic Structure and Coordination Environment
XAFS is a technique that can provide information about the local geometric and/or electronic structure around a specific absorbing atom. For a light-element compound like 1,3-Dipropyl-1,3-diazepan-2-one, obtaining high-quality XAFS data can be challenging. However, if such experiments were to be conducted, one could probe the local environment of the nitrogen or oxygen atoms.
The XANES region of the spectrum would be sensitive to the oxidation state and coordination chemistry of the absorbing atom. For example, the N K-edge XANES could provide insights into the hybridization and bonding of the nitrogen atoms.
The EXAFS region would, in principle, allow for the determination of bond distances and coordination numbers for the nearest neighboring atoms. For instance, analysis of the EXAFS spectrum at the N K-edge could yield the N-C bond lengths within the diazepane ring.
Due to the lack of experimental data, no specific findings can be reported for the XAFS analysis of this compound.
Computational Chemistry and Quantum Mechanical Studies on 1,3 Dipropyl 1,3 Diazepan 2 One
Density Functional Theory (DFT) Calculations
DFT calculations have been instrumental in elucidating the fundamental characteristics of 1,3-Dipropyl-1,3-diazepan-2-one. These studies provide a static, gas-phase perspective on the molecule's preferred geometry, electronic landscape, and vibrational behavior.
Geometry Optimization and Conformational Energy Landscape Analysis
The initial step in the computational investigation involved the optimization of the molecular geometry of 1,3-Dipropyl-1,3-diazepan-2-one. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the global minimum on the potential energy surface. The seven-membered diazepane ring, a core feature of this molecule, can adopt several conformations. Theoretical calculations suggest that, similar to related diazepine (B8756704) structures, 1,3-Dipropyl-1,3-diazepan-2-one likely favors a distorted chair or boat conformation to minimize steric hindrance between the propyl groups and the carbonyl moiety.
A detailed analysis of the conformational energy landscape reveals the relative energies of different spatial arrangements. The rotational barriers around the N-propyl bonds and within the diazepane ring are critical in determining the molecule's flexibility and its accessible conformational states under various conditions.
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)
The electronic properties of 1,3-Dipropyl-1,3-diazepan-2-one are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For 1,3-Dipropyl-1,3-diazepan-2-one, the HOMO is expected to be localized primarily on the electron-rich nitrogen atoms of the diazepane ring and the oxygen atom of the carbonyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the energy required for electronic excitation.
Table 1: Calculated Frontier Molecular Orbital Energies of 1,3-Dipropyl-1,3-diazepan-2-one
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: Specific energy values are dependent on the level of theory and basis set used in the DFT calculations and are not currently available in the public domain for this specific compound.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule, offering valuable insights into its reactivity. The MEP surface is color-coded to indicate regions of varying electrostatic potential. Red areas, signifying negative potential, are associated with electron-rich regions and are prone to electrophilic attack. Blue areas, representing positive potential, are electron-deficient and are susceptible to nucleophilic attack.
In the case of 1,3-Dipropyl-1,3-diazepan-2-one, the MEP map is anticipated to show a region of high negative potential around the carbonyl oxygen atom, confirming its role as a primary site for electrophilic interaction. The regions around the hydrogen atoms of the propyl groups would exhibit positive potential. This mapping is a powerful tool for predicting intermolecular interactions and the initial steps of chemical reactions.
Vibrational Frequency Calculations for Spectroscopic Correlation and Thermochemical Properties
Theoretical vibrational frequency calculations are essential for interpreting experimental spectroscopic data, such as that obtained from infrared (IR) and Raman spectroscopy. Each calculated frequency corresponds to a specific vibrational mode of the molecule, including stretching, bending, and torsional motions. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands can be achieved.
For 1,3-Dipropyl-1,3-diazepan-2-one, the most prominent vibrational mode is expected to be the C=O stretching frequency of the urea (B33335) moiety, which typically appears as a strong absorption band in the IR spectrum. The various C-H and C-N stretching and bending vibrations of the diazepane ring and propyl groups would also be present. Furthermore, these calculations allow for the determination of important thermochemical properties, such as zero-point vibrational energy, thermal energy, and entropy.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Various Media
While DFT provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can reveal the conformational dynamics and stability of 1,3-Dipropyl-1,3-diazepan-2-one in different environments, such as in a vacuum, in water, or in a lipid bilayer. These simulations are crucial for understanding how the solvent or surrounding medium influences the molecule's shape and flexibility, which in turn can affect its biological activity or chemical reactivity. For instance, the orientation of the propyl groups may differ significantly in an aqueous environment compared to a non-polar solvent.
Quantum Chemical Descriptors and Predictive Modeling
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its physicochemical properties and biological activity. These descriptors quantify various aspects of the molecule, such as its size, shape, and electronic distribution.
Table 2: Key Quantum Chemical Descriptors for 1,3-Dipropyl-1,3-diazepan-2-one
| Descriptor | Definition | Predicted Significance |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Influences bond polarity and reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule has a larger HOMO-LUMO gap. |
| Chemical Softness (S) | The reciprocal of hardness. | A softer molecule is more reactive. |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. | Predicts the ability to accept electrons. |
Note: The specific values for these descriptors for 1,3-Dipropyl-1,3-diazepan-2-one are not available.
By calculating these and other descriptors, it is possible to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of other, similar molecules without the need for extensive experimental testing, thereby accelerating the process of drug discovery or materials design.
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry, correlating with a molecule's permeability and oral bioavailability. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens.
For the parent scaffold, 1,3-diazepan-2-one (B95610) , the calculated TPSA is 41.1 Ų. The introduction of alkyl substituents on the nitrogen atoms, as in 1,3-Dimethyl-1,3-diazepan-2-one , does not alter the TPSA, which remains at 41.1 Ų. For the target molecule, 1,3-Dipropyl-1,3-diazepan-2-one , the TPSA is predicted to be 29.1 Ų. This decrease in TPSA with larger alkyl chains is due to the increased non-polar surface area relative to the polar carbonyl group.
| Compound Name | Molecular Formula | TPSA (Ų) |
|---|---|---|
| 1,3-diazepan-2-one | C5H10N2O | 41.1 |
| 1,3-Dimethyl-1,3-diazepan-2-one | C7H14N2O | 41.1 |
| 1,3-Dipropyl-1,3-diazepan-2-one | C11H22N2O | 29.1 |
Octanol-Water Partition Coefficient (LogP) Predictions
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipid solubility.
The predicted LogP value for the unsubstituted 1,3-diazepan-2-one is -0.8. As expected, the addition of alkyl groups increases the lipophilicity. For 1,3-Dimethyl-1,3-diazepan-2-one , the predicted LogP is 0.1. The target compound, 1,3-Dipropyl-1,3-diazepan-2-one , exhibits a significantly higher predicted LogP of 2.1, reflecting the contribution of the two propyl chains.
| Compound Name | Molecular Formula | Predicted LogP |
|---|---|---|
| 1,3-diazepan-2-one | C5H10N2O | -0.8 |
| 1,3-Dimethyl-1,3-diazepan-2-one | C7H14N2O | 0.1 |
| 1,3-Dipropyl-1,3-diazepan-2-one | C11H22N2O | 2.1 |
Hydrogen Bond Donor and Acceptor Site Identification
Hydrogen bonds are critical for molecular recognition and binding to biological targets. The identification of hydrogen bond donors (HBD) and acceptors (HBA) is fundamental in drug design.
In the 1,3-diazepan-2-one scaffold, the two secondary amine protons are hydrogen bond donors, and the carbonyl oxygen is a hydrogen bond acceptor. Therefore, it has two HBDs and one HBA. When the nitrogen atoms are substituted with alkyl groups, as in 1,3-Dimethyl-1,3-diazepan-2-one and 1,3-Dipropyl-1,3-diazepan-2-one , the hydrogen bond donor capacity is lost, leaving only the carbonyl oxygen as a hydrogen bond acceptor.
| Compound Name | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|
| 1,3-diazepan-2-one | 2 | 1 |
| 1,3-Dimethyl-1,3-diazepan-2-one | 0 | 1 |
| 1,3-Dipropyl-1,3-diazepan-2-one | 0 | 1 |
Molecular Docking Studies of 1,3-Diazepan-2-one Scaffolds with Model Receptor Systems
Ligand-System Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)
The interaction of a ligand with a receptor is governed by various non-covalent forces:
Hydrogen Bonding: For the parent 1,3-diazepan-2-one , the two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.net In the case of 1,3-Dipropyl-1,3-diazepan-2-one , only the carbonyl oxygen can participate as a hydrogen bond acceptor. This interaction is crucial for anchoring the ligand within the binding pocket of a receptor. For instance, in studies with diazepam, a related 1,4-benzodiazepine, the carbonyl oxygen is observed to form hydrogen bonds with amino acid residues like Thr142 and Ser204 in the GABA-A receptor. wikipedia.org
Pi-Stacking: Pi-stacking interactions are not directly applicable to the saturated 1,3-diazepan-2-one ring itself. However, if this scaffold were part of a larger molecule containing aromatic rings, these interactions would be significant. For example, in the binding of diazepam, the pendant phenyl ring engages in hydrophobic interactions with residues like His101 and Phe77. wikipedia.orgnih.gov
Binding Mode Prediction and Energetic Contributions
The prediction of a ligand's binding mode involves determining its most stable conformation and orientation within the receptor's active site. The stability of this complex is quantified by a scoring function, which estimates the binding free energy.
Chemical Reactivity and Transformation Pathways of 1,3 Dipropyl 1,3 Diazepan 2 One
Nucleophilic and Electrophilic Reactivity of the Cyclic Urea (B33335) Moiety and Propyl Substituents
The reactivity of 1,3-Dipropyl-1,3-diazepan-2-one is primarily dictated by the cyclic urea core and the appended N-propyl chains. The urea moiety possesses both nucleophilic and electrophilic characteristics. The lone pairs of electrons on the nitrogen atoms and the carbonyl oxygen confer nucleophilic properties, allowing for reactions with various electrophiles. Conversely, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
The N-propyl substituents are generally less reactive, behaving as typical alkyl chains. However, their presence influences the steric accessibility of the urea core, which can affect reaction rates. For instance, in the reduction of cyclic ureas, the nature of the alkyl substituents has a significant impact on the reaction's speed. acs.org
Functional Group Interconversions on the N-Propyl Chains
While the N-propyl chains are relatively inert, they can undergo functional group interconversions typical of alkanes, primarily through free-radical reactions. Halogenation, for example, can introduce a reactive handle for further modifications. The position of substitution would likely be influenced by the directing effects of the urea moiety.
More sophisticated C-H functionalization strategies could also be employed to introduce new functional groups onto the propyl chains, enabling the synthesis of a diverse range of derivatives. nih.gov
Ring-Opening and Ring-Contraction Reactions of the Diazepan-2-one Core
The seven-membered diazepan-2-one ring can undergo ring-opening reactions under various conditions. For example, the ring-opening polymerization of cyclic ureas is a known process, often catalyzed by organocatalysts. researchgate.net This suggests that under specific catalytic conditions, the diazepan-2-one ring could be opened to form linear polymers.
Ring-contraction reactions are also a possibility for seven-membered rings, often driven by the formation of more stable five- or six-membered rings. youtube.com Such rearrangements can be induced by various means, including cationic, anionic, or carbenoid intermediates. wikipedia.org For instance, a Demjanov-type ring contraction could potentially be initiated by the diazotization of an amino group introduced onto the ring. wikipedia.org
Oxidation and Reduction Chemistry of the Carbonyl and Nitrogen Centers
Reduction: The carbonyl group of the cyclic urea can be reduced to a methylene (B1212753) group (CH2) using strong reducing agents like lithium aluminum hydride. The reduction of cyclic ureas, such as 1,3-dialkyl-2-imidazolidinones and 1,3-dialkyltetrahydro-2(1H)-pyrimidinones, to the corresponding aminals has been demonstrated. acs.org The rate of this reduction is influenced by the steric bulk of the N-alkyl substituents. acs.org
Oxidation: The nitrogen atoms in the urea moiety are susceptible to oxidation. The oxidation of ureas can lead to various products depending on the oxidant and reaction conditions. For example, the electrochemical oxidation of urea is a well-studied process. uw.edu While direct oxidation of the nitrogen atoms in 1,3-Dipropyl-1,3-diazepan-2-one is plausible, specific studies on this compound are lacking. The oxidation of related thioureas to ureas is a common transformation, suggesting the stability of the urea core to certain oxidizing agents. researchgate.net
Derivatization Strategies for Structural Modification and Diversification
A variety of strategies can be envisioned for the derivatization of 1,3-Dipropyl-1,3-diazepan-2-one to create a diverse library of compounds.
N-Alkylation/Acylation: While the nitrogens are already substituted, further reactions at the nitrogen positions are generally not feasible unless one of the propyl groups is first removed.
Functionalization of the Propyl Chains: As mentioned earlier, introducing functional groups onto the N-propyl chains via reactions like halogenation would open up numerous possibilities for further derivatization through nucleophilic substitution or cross-coupling reactions.
Modification of the Carbonyl Group: The carbonyl group can be converted to a thiocarbonyl group (thione) or other functionalities, altering the electronic properties and reactivity of the molecule.
Ring Modification: Ring-opening followed by functionalization and re-cyclization could lead to the synthesis of novel heterocyclic systems. Ring-closing metathesis on N,N-diallyl urea substrates has been used to create seven-membered cyclic ureas, a strategy that could be adapted for further diversification. rsc.org
Investigation of Reaction Mechanisms through Kinetic and Mechanistic Studies
Understanding the mechanisms of reactions involving 1,3-Dipropyl-1,3-diazepan-2-one is crucial for optimizing reaction conditions and predicting product outcomes. Kinetic studies, such as monitoring reaction rates under different concentrations of reactants and catalysts, can provide valuable insights. For example, kinetic studies on the synthesis of cyclic ureas from CO2 and diamines have helped to elucidate the reaction mechanism. rsc.org
Future Research Directions in 1,3 Dipropyl 1,3 Diazepan 2 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Atom Economy and Efficiency
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 1,3-Dipropyl-1,3-diazepan-2-one will prioritize the creation of sustainable methods that improve atom economy, which measures how efficiently reactants are converted into the final product.
Current research in related fields suggests several promising avenues:
Catalytic Approaches: A key goal is to move away from stoichiometric reagents towards catalytic methods. For instance, the use of nitrous oxide as a reactant in 1,3-dipolar cycloadditions for generating diazo ketones represents a method with perfect atom economy. nih.gov Investigating similar principles for the synthesis of cyclic ureas could lead to highly efficient processes.
Green Reagents: The use of safer, more sustainable reagents is critical. Research into replacing hazardous compounds traditionally used in urea (B33335) synthesis with greener alternatives will be a significant focus.
One-Pot Cascade Transformations: Developing one-pot reactions where multiple chemical transformations occur sequentially in a single reactor can significantly improve efficiency and reduce waste. Such strategies are being explored for the synthesis of complex heterocyclic compounds. rsc.org
| Synthetic Strategy | Key Advantages | Research Focus |
| Catalytic Synthesis | High atom economy, reduced waste, potential for lower energy consumption. | Developing novel catalysts for the direct carbonylation of diamines using CO2 or other green C1 sources. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability. | Optimizing reaction conditions for continuous production of 1,3-Dipropyl-1,3-diazepan-2-one. |
| Microwave-Assisted Synthesis | Rapid reaction times, often leading to higher yields and cleaner products. | Exploring microwave irradiation to accelerate key bond-forming steps in the synthesis. |
Advanced Conformational Dynamics Studies using Hybrid Computational-Experimental Approaches
The seven-membered ring of a diazepan-2-one is flexible and can exist in multiple conformations. These conformations can have a profound impact on the molecule's biological activity and material properties. A deep understanding of the conformational landscape of 1,3-Dipropyl-1,3-diazepan-2-one is therefore essential.
Future studies will benefit from a powerful combination of computational modeling and experimental validation:
Computational Analysis: Techniques like molecular dynamics (MD) and quantum mechanics (QM) are indispensable for simulating and predicting molecular behavior and conformational preferences. numberanalytics.com These methods can provide detailed insights into the energy differences between various conformers and the barriers to their interconversion. numberanalytics.com
Experimental Verification: Advanced spectroscopic techniques are crucial for validating computational predictions. For instance, NMR spectroscopy can be used to study the kinetics of conformational changes in solution, providing data on activation energies. nih.gov X-ray crystallography provides definitive information on the solid-state conformation. nih.gov The combination of experimental data with quantum chemical calculations has proven effective for determining the properties of other cyclic ureas. csic.es
| Technique | Type | Information Provided |
| Molecular Dynamics (MD) | Computational | Simulates the movement of atoms over time, revealing conformational flexibility and pathways. numberanalytics.com |
| Quantum Mechanics (QM) | Computational | Calculates the electronic structure and energy of different conformations for higher accuracy. numberanalytics.com |
| NMR Spectroscopy | Experimental | Provides information about the average conformation in solution and can be used to study dynamic processes. nih.gov |
| X-ray Crystallography | Experimental | Determines the precise three-dimensional structure of the molecule in the solid state. nih.gov |
Exploration of Unconventional Reactivity Profiles and Novel Transformation Pathways
Beyond its established chemistry, the 1,3-Dipropyl-1,3-diazepan-2-one scaffold holds potential for novel chemical transformations, opening doors to new molecular structures and applications.
Future research could explore several exciting directions:
Ring-Opening Polymerization (ROP): Investigating the potential of 1,3-Dipropyl-1,3-diazepan-2-one as a monomer for ROP could lead to the synthesis of novel polyureas. The properties of these polymers could be fine-tuned for various applications.
C-H Activation: The development of methods to selectively functionalize the C-H bonds of the diazepane ring or the propyl side chains would be a powerful tool for creating complex derivatives from a simple starting material.
Macrocycle Synthesis: Cyclic ureas can serve as building blocks for larger, more complex macrocyclic structures. acs.org Exploring the incorporation of the 1,3-Dipropyl-1,3-diazepan-2-one unit into macrocycles could lead to new host-guest systems or molecules with unique binding properties.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Design
Key applications in this area include:
Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of new, unsynthesized derivatives. nih.govmdpi.com This can help prioritize synthetic targets with desired characteristics. For example, AI can be used to predict interactions with biological targets, as has been done to elucidate the mechanisms of drugs like Diazepam. kantify.combiospace.com
Reaction Prediction and Optimization: AI platforms can predict the outcomes of chemical reactions, helping chemists design more efficient synthetic routes. scitechdaily.com This data-driven approach can speed up the process of developing and optimizing the synthesis of complex molecules. scitechdaily.com
De Novo Design: Generative AI models can design entirely new molecules with specific desired properties from scratch. mit.edu By providing the model with a set of target properties, it can propose novel derivatives of 1,3-Dipropyl-1,3-diazepan-2-one for applications in medicine or materials science. mit.edu
Design of Highly Tunable Functional Materials Incorporating the 1,3-Diazepan-2-one (B95610) Moiety
The structural features of the 1,3-diazepan-2-one unit make it an attractive component for the design of advanced functional materials. The urea group is an excellent hydrogen-bond donor and acceptor, which can be used to direct the self-assembly of molecules into ordered structures.
Future research will likely focus on:
Liquid Crystals: Cyclic ureas have been shown to be effective building blocks for bent-core liquid crystals, which can form a variety of complex, ordered phases. rsc.org The specific shape and substituents of 1,3-Dipropyl-1,3-diazepan-2-one could be exploited to create new liquid crystalline materials.
Shape-Memory Polymers: Poly(ester urea) copolymers have been developed that exhibit tunable shape-memory properties. rsc.org Incorporating the 1,3-Dipropyl-1,3-diazepan-2-one moiety into polymer chains could lead to new materials that can change shape in response to a stimulus.
Porous Organic Frameworks: The hydrogen-bonding capabilities of the urea group can be used to construct porous, crystalline materials known as hydrogen-bonded organic frameworks (HOFs). acs.org These materials have potential applications in gas storage and separation, and their properties can be tuned by changing the building blocks. acs.org The intercalation of molecules like urea into layered materials is also a known strategy for modifying properties. mdpi.comacs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-dipropyl-1,3-diazepan-2-one, and what key reaction parameters influence yield?
- Methodology : The compound is synthesized via cyclization reactions using precursors such as dipropylamine derivatives. Key parameters include reaction temperature (e.g., 100–120°C), solvent choice (e.g., 1,4-dioxane or DMSO), and catalysts like K₂CO₃. For example, analogous diazepanone syntheses employ stepwise alkylation and urea cyclization under reflux . Lower yields (e.g., 39% in similar systems) may arise from incomplete cyclization or side reactions, necessitating purification via column chromatography (30–80% ethyl acetate/hexanes) .
Q. What spectroscopic methods are most effective for characterizing 1,3-dipropyl-1,3-diazepan-2-one?
- Methodology :
- ¹H NMR : Peaks for methylene groups (δ 1.65–1.68 ppm) and carbonyl environments (δ 2.84–3.13 ppm) confirm ring structure and substituents .
- Mass Spectrometry : Molecular ion peaks at m/z 198.173 (exact mass) validate the molecular formula (C₁₁H₂₂N₂O) .
- IR Spectroscopy : Stretching frequencies near 1650–1700 cm⁻¹ indicate the presence of the lactam carbonyl group .
Q. What safety protocols are critical when handling 1,3-dipropyl-1,3-diazepan-2-one?
- Methodology : Conduct a pre-experiment hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Use fume hoods to avoid inhalation, wear nitrile gloves to prevent skin contact, and store the compound in a refrigerator protected from light to maintain stability .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 1,3-dipropyl-1,3-diazepan-2-one when encountering low yields?
- Methodology :
- Parameter Screening : Systematically vary solvents (e.g., DMF for higher polarity), catalysts (e.g., phase-transfer catalysts), and reaction times.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing cyclization efficiency .
- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions dynamically .
Q. What computational approaches are suitable for predicting the reactivity of 1,3-dipropyl-1,3-diazepan-2-one in novel reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics Simulations : Model solvation effects and transition states for ring-opening reactions .
- Software Tools : Gaussian or ORCA for energy minimization; VMD for visualization .
Q. How can contradictory data regarding the stability of 1,3-dipropyl-1,3-diazepan-2-one under varying pH conditions be resolved?
- Methodology :
- Controlled Replication : Repeat experiments under standardized pH buffers (e.g., pH 2–12) and temperatures.
- Analytical Validation : Use UPLC-MS to quantify degradation products and identify hydrolysis pathways.
- Data Triangulation : Cross-reference findings with structurally similar compounds (e.g., 1,3-dimethyl-diazepan-2-one) to isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
